molecular formula C11H10O4 B3045333 2-(2-oxochroman-4-yl)acetic Acid CAS No. 10513-49-2

2-(2-oxochroman-4-yl)acetic Acid

Cat. No.: B3045333
CAS No.: 10513-49-2
M. Wt: 206.19 g/mol
InChI Key: ZDPBLVCNDJAERM-UHFFFAOYSA-N
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Description

2-(2-Oxochroman-4-yl)acetic acid is a chemical compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of an oxo group at the second position of the chroman ring and an acetic acid moiety at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxochroman-4-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. One common method is the Knoevenagel condensation, where 2-hydroxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine to form a coumarin derivative. This intermediate is then subjected to cyclization and oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxochroman-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding chroman-4-yl acetic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced chroman-4-yl acetic acid, and various substituted chroman derivatives .

Scientific Research Applications

2-(2-Oxochroman-4-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-oxochroman-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The oxo group and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Oxochroman-4-yl)acetic acid is unique due to the presence of both an oxo group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(2-oxo-3,4-dihydrochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPBLVCNDJAERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396935
Record name 2-(2-oxochroman-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-49-2
Record name 2-(2-oxochroman-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-oxochroman-4-yl)acetic Acid
Reactant of Route 2
2-(2-oxochroman-4-yl)acetic Acid
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2-(2-oxochroman-4-yl)acetic Acid
Reactant of Route 4
2-(2-oxochroman-4-yl)acetic Acid
Reactant of Route 5
2-(2-oxochroman-4-yl)acetic Acid
Reactant of Route 6
2-(2-oxochroman-4-yl)acetic Acid

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